Tert-butyl (1-ethynylcyclopropyl)carbamate Tert-butyl (1-ethynylcyclopropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1268810-09-8
VCID: VC0152960
InChI: InChI=1S/C10H15NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12)
SMILES: CC(C)(C)OC(=O)NC1(CC1)C#C
Molecular Formula: C10H15NO2
Molecular Weight: 181.235

Tert-butyl (1-ethynylcyclopropyl)carbamate

CAS No.: 1268810-09-8

Cat. No.: VC0152960

Molecular Formula: C10H15NO2

Molecular Weight: 181.235

* For research use only. Not for human or veterinary use.

Tert-butyl (1-ethynylcyclopropyl)carbamate - 1268810-09-8

Specification

CAS No. 1268810-09-8
Molecular Formula C10H15NO2
Molecular Weight 181.235
IUPAC Name tert-butyl N-(1-ethynylcyclopropyl)carbamate
Standard InChI InChI=1S/C10H15NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12)
Standard InChI Key QVGLHHJMUIIWAA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC1)C#C

Introduction

Chemical Structure and Properties

Tert-butyl (1-ethynylcyclopropyl)carbamate is an organic compound belonging to the carbamate class. Its structural features include a cyclopropyl ring substituted with an ethynyl group and a tert-butyl carbamate protective group. This compound is also known as tert-butyl N-[1-(1-ethynyl)cyclopropyl]carbamate or carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester .

Basic Chemical Identifiers

The compound possesses the following key identifiers:

ParameterValue
Compound IDBB31-1601
CAS Number1268810-09-8
Molecular FormulaC₁₀H₁₅NO₂
Molecular Weight181.23 g/mol
SMILES NotationCC(C)(C)OC(NC1(CC1)C#C)=O

Synthesis and Chemical Reactivity

Chemical Reactivity

The compound contains three key reactive sites:

  • The ethynyl (C≡CH) group, which can undergo various addition reactions and metal-catalyzed coupling reactions

  • The carbamate group, which functions as a protected amine

  • The strained cyclopropyl ring, which can undergo ring-opening reactions under specific conditions

The presence of these functional groups makes tert-butyl (1-ethynylcyclopropyl)carbamate a versatile building block in organic synthesis.

Applications in Research and Development

Role as a Building Block

Tert-butyl (1-ethynylcyclopropyl)carbamate serves as a valuable building block in organic synthesis, particularly for the construction of complex molecular frameworks. The presence of the ethynyl group enables various carbon-carbon bond-forming reactions:

  • Sonogashira coupling with aryl halides

  • Click chemistry applications

  • Radical addition reactions

  • Cycloaddition reactions for heterocycle synthesis

Comparative Analysis with Related Compounds

Structural Comparison with Similar Carbamates

Several structurally related compounds can be compared to tert-butyl (1-ethynylcyclopropyl)carbamate to understand structure-activity relationships:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Tert-butyl (1-ethynylcyclopropyl)carbamateC₁₀H₁₅NO₂181.23 g/molReference compound
Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamateC₁₁H₁₇NO₂195.26 g/molAdditional methylene group between cyclopropyl and carbamate
Tert-butyl carbamateC₅H₁₁NO₂117.15 g/molLacks cyclopropyl and ethynyl groups
Tert-butyl (1-vinylcyclopentyl)carbamateC₁₂H₂₁NO₂~199 g/molContains vinyl rather than ethynyl group; cyclopentyl rather than cyclopropyl ring

Functional Group Implications

The presence of different functional groups in these related compounds affects their reactivity and potential applications:

  • The ethynyl group in tert-butyl (1-ethynylcyclopropyl)carbamate provides opportunities for alkyne-specific reactions

  • The additional methylene group in tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate alters the geometric and electronic properties

  • The simpler tert-butyl carbamate lacks the synthetic versatility of the more functionalized derivatives

  • The vinyl group in tert-butyl (1-vinylcyclopentyl)carbamate offers different reaction pathways compared to the ethynyl counterpart

Future Research Directions

Structure-Activity Relationship Studies

Further research could focus on exploring how the structural features of tert-butyl (1-ethynylcyclopropyl)carbamate influence biological activity in various systems. This would involve:

  • Systematic modification of the cyclopropyl ring

  • Variations in the protecting group

  • Functionalization of the ethynyl moiety

  • Integration into bioactive molecular frameworks

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